molecular formula C12H14N4OS B2362785 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 1798637-75-8

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No. B2362785
CAS RN: 1798637-75-8
M. Wt: 262.33
InChI Key: NSDPNSFGCOYXRP-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It has been shown to inhibit the activity of certain proteins involved in the growth and survival of cancer cells.

Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of electronically tuned complexes, which are studied for their electronic properties through various spectroscopic and voltammetry techniques. For example, fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands have been synthesized and characterized, indicating the potential of these complexes in the field of organometallic chemistry and materials science due to their intense absorptions in the UV region and metal-to-ligand charge-transfer (MLCT) transitions (Anderson et al., 2013).

Molecular Docking and Antimicrobial Activity

  • Molecular docking studies, along with the synthesis of new heterocyclic compounds, show promising anticancer and antimicrobial activities. This illustrates the compound's role in the development of new pharmaceuticals, especially as potential treatments for cancer and microbial infections (Katariya et al., 2021).

Corrosion Inhibition

  • Triazole derivatives, including compounds similar in structure to the one , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research highlights the application of such compounds in protecting metals against corrosion, which is crucial in various industries (Ma et al., 2017).

Crystal Structure Analysis

  • Detailed crystal structure and theoretical (HF and DFT) studies of compounds structurally related to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylthiophen-2-yl)methanone" have been performed. These studies offer insights into the molecular geometry, electronic structure, and physicochemical properties of these compounds, which are essential for the development of new materials with specific electronic or optical properties (Gumus et al., 2018).

Drug-likeness and Microbial Investigation

  • Research on dihydropyrrolone conjugates derived from similar compounds has been conducted to predict their drug-likeness, antimicrobial, and antifungal activities. This signifies the compound's potential in contributing to the discovery and development of new drugs with favorable pharmacokinetic properties and efficacy against microbial pathogens (Pandya et al., 2019).

properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-6-4-10(8-15)16-7-5-13-14-16/h2-3,5,7,10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDPNSFGCOYXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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